6-Chloroquinoline-3,4-diamine
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Overview
Description
6-Chloroquinoline-3,4-diamine: is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 6th position and two amino groups at the 3rd and 4th positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3,4-diamine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 6-chloroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the amination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Chloroquinoline-3,4-diamine is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. It has shown activity against various bacterial and protozoal pathogens .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimalarial agent. It is also explored for its anticancer properties due to its ability to interfere with cellular processes .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. In antimalarial applications, the compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In anticancer research, it is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
7-Chloroquinoline: Similar structure but with the chlorine atom at the 7th position.
4-Aminoquinoline: Lacks the chlorine atom but has an amino group at the 4th position.
6-Fluoroquinoline: Contains a fluorine atom instead of chlorine at the 6th position.
Uniqueness: 6-Chloroquinoline-3,4-diamine is unique due to the presence of both chlorine and amino groups on the quinoline ring, which imparts distinct chemical and biological properties. Its dual functionality allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
InChI Key |
JSWSNMRGRLUNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)N |
Origin of Product |
United States |
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